molecular formula C13H18NO3D3 B602543 Salbutamol CAS No. 1219798-60-3

Salbutamol

Cat. No.: B602543
CAS No.: 1219798-60-3
M. Wt: 242.33
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Description

Salbutamol, also known as albuterol in the United States, is a medication that opens up the medium and large airways in the lungs. It is a short-acting β2 adrenergic receptor agonist that causes relaxation of airway smooth muscle. It is primarily used to treat asthma, including asthma attacks and exercise-induced bronchospasm, as well as chronic obstructive pulmonary disease (COPD) .

Mechanism of Action

Target of Action

Salbutamol, also known as albuterol, primarily targets the beta-2 adrenergic receptors . These receptors are predominantly found in the bronchial smooth muscle cells of the lungs . The activation of these receptors plays a crucial role in the management of conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Mode of Action

This compound acts as a beta-2 adrenergic receptor agonist . Upon binding to these receptors, it stimulates the production of intracellular cyclic adenosine monophosphate (cAMP) via the activation of the enzyme adenylyl cyclase . This leads to a series of downstream effects, including the relaxation of bronchial smooth muscle .

Biochemical Pathways

The activation of beta-2 adrenergic receptors by this compound leads to an increase in cAMP levels within the cell . This rise in cAMP activates protein kinase A, which in turn inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, resulting in muscle relaxation . This relaxation of bronchial smooth muscle leads to bronchodilation, thereby improving airflow and reducing symptoms in conditions like asthma and COPD .

Pharmacokinetics

This compound exhibits rapid absorption in both the gastrointestinal tract and lungs . The time to maximum plasma concentration ranges from 0.5 hour for nebulized delivery to 2 to 4 hours for delivery by a metered-dose inhaler . It has a half-life of 3.8 to 6 hours when inhaled and 5 to 7.2 hours when taken as a pill . The drug is metabolized in the liver and excreted via the kidneys .

Result of Action

The primary result of this compound’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation . This helps to alleviate symptoms such as wheezing, coughing, chest tightness, and breathlessness in individuals with asthma and COPD . Additionally, this compound inhibits the release of bronchoconstricting mediators from mast cells and reduces microvascular leakage .

Action Environment

Environmental factors can influence the action of this compound. For instance, the propellants in pressurized metered-dose inhalers (pMDI), which contain this compound, are powerful greenhouse gases . Therefore, the environmental impact of this compound delivery methods is an important consideration in its use .

Biochemical Analysis

Biochemical Properties

Salbutamol interacts with β2-adrenergic receptors in the lungs, leading to relaxation of the bronchial smooth muscles . This interaction triggers a cascade of biochemical reactions that result in bronchodilation, providing relief from asthma symptoms .

Cellular Effects

This compound influences cell function by interacting with β2-adrenergic receptors on the cell surface. This interaction triggers a series of cellular processes, including the activation of adenylate cyclase and an increase in cyclic AMP levels within the cell . These changes can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding to β2-adrenergic receptors, leading to the activation of adenylate cyclase. This enzyme converts ATP to cyclic AMP, a second messenger that plays a crucial role in the regulation of various cellular processes .

Temporal Effects in Laboratory Settings

It is known that this compound’s bronchodilatory effects are rapid in onset and can last for several hours .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. While low to moderate doses can effectively relieve bronchoconstriction, high doses may lead to adverse effects such as tachycardia and tremors .

Metabolic Pathways

This compound is metabolized primarily by the liver and to a lesser extent by the kidneys .

Transport and Distribution

This compound can be administered orally, intravenously, intramuscularly, subcutaneously, or by inhalation . The method of administration affects the compound’s absorption, distribution, metabolism, and elimination, thereby influencing its efficacy and adverse effects .

Subcellular Localization

The subcellular localization of this compound is primarily at the cell surface, where it binds to β2-adrenergic receptors . This binding triggers a series of intracellular events that lead to the compound’s therapeutic effects .

Preparation Methods

Salbutamol can be synthesized through various synthetic routes. One common method involves the chloromethylation of 4-hydroxyacetophenone with formaldehyde in concentrated hydrochloric acid, followed by acylation with acetic anhydride and acetic acid in the presence of sodium acetate. The resulting compound undergoes bromination and subsequent reactions to yield this compound . Industrial production methods often involve similar steps but are optimized for large-scale production .

Chemical Reactions Analysis

Salbutamol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formaldehyde, hydrochloric acid, acetic anhydride, and sodium acetate. Major products formed from these reactions include intermediates such as 4-hydroxy-3-chloromethylacetophenone and the final product, this compound .

Scientific Research Applications

Salbutamol has a wide range of scientific research applications. In chemistry, it is studied for its synthetic pathways and reaction mechanisms. In biology and medicine, it is extensively used to study respiratory diseases such as asthma and COPD. It is also used in clinical trials to evaluate its efficacy and safety in treating these conditions. Additionally, this compound is used in the pharmaceutical industry for the development of inhalers and other drug delivery systems .

Properties

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3
Source PubChem
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InChI Key

NDAUXUAQIAJITI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
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DSSTOX Substance ID

DTXSID5021255
Record name Salbutamol
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Molecular Weight

239.31 g/mol
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Physical Description

Solid
Record name Salbutamol
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Solubility

Soluble in ethanol, sparingly soluble in water, and very soluble in chlorform., Soluble in most organic solvents., In water, 1.43X10+4 mg/L, temp not specified, 2.15e+00 g/L
Record name Salbutamol
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Vapor Pressure

8.9X10-9 mm Hg at 25 °C /Estimated/
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Mechanism of Action

In vitro studies and in vivo pharmacologic studies have shown that salbutamol has a preferential effect on beta2-adrenergic receptors compared with isoproterenol. Although beta2­ adrenoceptors are the predominant adrenergic receptors in bronchial smooth muscle and beta1 adrenoceptors are the predominant receptors in the heart, there are also beta2-adrenoceptors in the human heart comprising 10% to 50% of the total beta-adrenoceptors. The precise function of these receptors has not been established, but their presence raises the possibility that even selective beta2-agonists may have cardiac effects. Activation of beta2-adrenergic receptors on airway smooth muscle leads to the activation of adenyl cyclase and to an increase in the intracellular concentration of cyclic-3′,5′-adenosine monophosphate (cyclic AMP). This increase of cyclic AMP leads to the activation of protein kinase A, which inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, resulting in relaxation. Salbutamol relaxes the smooth muscles of all airways, from the trachea to the terminal bronchioles. Salbutamol acts as a functional antagonist to relax the airway irrespective of the spasmogen involved, thus protecting against all bronchoconstrictor challenges. Increased cyclic AMP concentrations are also associated with the inhibition of release of mediators from mast cells in the airway. Salbutamol has been shown in most controlled clinical trials to have more effect on the respiratory tract, in the form of bronchial smooth muscle relaxation, than isoproterenol at comparable doses while producing fewer cardiovascular effects. Controlled clinical studies and other clinical experience have shown that inhaled albuterol, like other beta-adrenergic agonist drugs, can produce a significant cardiovascular effect in some patients, as measured by pulse rate, blood pressure, symptoms, and/or electrocardiographic changes. A measurable decrease in airway resistance is typically observed within 5 to 15 minutes after inhalation of salbutamol. The maximum improvement in pulmonary function usually occurs 60 to 90 minutes after salbutamol treatment, and significant bronchodilator activity has been observed to persist for 3 to 6 hours., Adrenergic bronchodilators act by stimulating beta2-adrenergic receptors in the lungs to relax bronchial smooth muscle, thereby relieving bronchospasm. /Adrenergic bronchodilators/, Primarily stimulates beta2-adrenergic receptors, with some minor beta1-adrenergic activity., In vitro studies and in vivo pharmacologic studies have demonstrated that albuterol has a preferential effect on beta2-adrenergic receptors compared with isoproterenol. While it is recognized that beta2-adrenergic receptors are the predominant receptors in bronchial smooth muscle, date indicate that there is a population of beta2-receptors in the human heart existing in a concentration between 10% and 50% of cardiac beta-adrenergic receptors. The precise function of these receptors has not been established., Activation of beta2-adrenergic receptors on airway smooth muscle leads to the activation of adenylcyclase and to an increase in the intracellular concentration of cyclic-3',5'-adenosine monophosphate (cyclic AMP). This increase of cyclic AMP leads to the activation of protein kinase A, which inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, resulting in relaxation. Albuterol relaxes the smooth muscles of all airways, from the trachea to the terminal bronchioles. Albuterol acts as a functional antagonist to relax the airway irrespective of the spasmogen involved, this protecting against all bronchoconstrictor challenges. Increased cyclic AMP concentrations are also associated with the inhibition of release of mediators from most cells in the airway.
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Color/Form

White to off-white crystalline solid, Crystalline powder from ethanol-ethyl acetate or ethyl acetate-cyclohexane

CAS No.

18559-94-9
Record name Salbutamol
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Melting Point

147-149, 151 °C (Lunts); 157-158 °C (Collins), 157 - 158 °C
Record name Salbutamol
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Record name Salbutamol
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Synthesis routes and methods I

Procedure details

In an alternative embodiment, the inhalation solution of the present invention may be prepared as follows: (i) fitting a high density polyethylene (HDPE) or stainless steel formulation tank with a bottom drain and peristaltic recirculation system (for HDPE) or tri-blender (for stainless steel) for mixing; (ii) filling the tank with approximately 90% of the required amount of Purified Water USP at a temperature of between 18° C. to 25° C.; while mixing, (iii) adding sulfuric acid, Sodium Chloride USP, and at least a therapeutically effective pediatric amount of Albuterol Sulfate USP to the tank; (iv) continue mixing until all chemical components are dissolved; (v) adding Purified Water USP to adjust the final volume, if necessary, thus producing an albuterol mixture.
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Synthesis routes and methods II

Procedure details

The Albuterol Resin Complex was prepared by first dissolving 286 g of albuterol sulfate in 8 liters of purified water, and then slowly adding 1837 g of AMBERLITE™ IRP-69 resin with continuous mixing. The dispersion was mixed for 4 hours and upon completion, allowed to settle before decanting the supernatant. The slurring/decanting process was repeated twice with sufficient amounts of purified water. The wet resin complex was then dried in a VWR™ convection oven maintained at 50° C. until moisture content was about 30%. KOLLICOAT™ SR-30D of 640 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid) to form a uniform mass. The wet mass was again dried at 50° C. in a VWR™ convection oven to the moisture content around 25%. The semi-dried granules were then milled through a 40 mesh screen using CO-MIL™ brand mill and continued drying under 50° C. until the moisture content was between 4-6%. The dried granules were then milled through a 40 mesh screen using CO-MIL™ brand mill.
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Synthesis routes and methods III

Procedure details

Salbutamol caprate and hydroxypropyl-beta cyclodextrin (HBP) were complexed by the kneading method. Salbutamol caprate (2.72 g) and HPB (7.728 g) were blended together. Water (5 mL) was added and the mixture ground together in a mortar with a pestle to form a uniform paste. Grinding was continued for 30 minutes. The paste was then dried in a vacuum oven (40° C.; 0 bar) for 48 hours. The solid mass was broken up, passed through a 60 mesh screen and returned to the vacuum oven (40° C.; 0 bar) for 12 hours in order to ensure uniform drying of the complex. Analysis of HPLC for salbutamol base content, and Karl Fischer for moisture content gave the following) results: % salbutamol base was 12.97%, and the moisture content was 5.56%. The complex was characterised by DSC, FT-IR and XRD. The solubility in aqueous solution was greater than 4.8 mg/mL, and the pH of a saturated aqueous solution was 6.79.
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